Product packaging for Decylmagnesium bromide(Cat. No.:CAS No. 17049-50-2)

Decylmagnesium bromide

Cat. No.: B095948
CAS No.: 17049-50-2
M. Wt: 245.48 g/mol
InChI Key: CWTPEXDGZPTZSH-UHFFFAOYSA-M
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Description

Decylmagnesium bromide is a fundamental Grignard reagent widely utilized in organic synthesis for the formation of carbon-carbon bonds. Its primary function is to act as a nucleophile, reacting with a variety of electrophiles to build more complex molecular architectures. It is typically prepared by reacting 1-Bromodecane with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF) . This reagent is particularly valuable for introducing a long, lipophilic decyl chain (C10H21) into target molecules. In pharmaceutical research, this application can significantly influence the solubility and pharmacokinetic properties of drug candidates and intermediates . In material science, this compound is employed to functionalize surfaces and polymers, enabling the creation of novel materials with tailored properties . The functionalization of germanium surfaces using alkyl Grignard reagents, for instance, is a key strategy for improving surface stability and preventing reoxidation, which is crucial for developing advanced semiconductor and sensing devices . Furthermore, Grignard reagents like this compound serve as key intermediates in the multi-step synthesis of biologically active compounds, such as hydroxystearic acids, which are studied for their antiproliferative effects on human cancer cell lines . This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21BrMg B095948 Decylmagnesium bromide CAS No. 17049-50-2

Properties

IUPAC Name

magnesium;decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTPEXDGZPTZSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399079
Record name Decylmagnesium bromide solution
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-50-2
Record name Decylmagnesium bromide solution
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17049-50-2
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Synthetic Methodologies and Preparation Research

Established Laboratory-Scale Synthetic Routes for Decylmagnesium Bromide

The traditional and most common method for preparing this compound on a laboratory scale involves the direct reaction of an alkyl halide, in this case, decyl bromide, with magnesium metal. ijpsm.commasterorganicchemistry.com

Reaction of Decyl Bromide with Magnesium Turnings

The fundamental laboratory synthesis of this compound is achieved by reacting decyl bromide with magnesium turnings in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ijpsm.commasterorganicchemistry.comnumberanalytics.com The magnesium metal inserts itself into the carbon-bromine bond of decyl bromide to form the Grignard reagent. masterorganicchemistry.com This reaction is typically performed under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. ijpsm.com

Key Reaction:

CH₃(CH₂)₉Br + Mg → CH₃(CH₂)₉MgBr

The selection of the solvent is crucial for the stability and reactivity of the Grignard reagent. numberanalytics.com Diethyl ether and THF are commonly used due to their ability to solvate the magnesium center, forming a complex that stabilizes the reagent. wikipedia.org

Use of Initiators and Activation Procedures for Grignard Formation

A common challenge in Grignard reagent synthesis is the passive layer of magnesium oxide that coats the surface of the magnesium metal, which can inhibit the reaction. wikipedia.org To overcome this, various activation methods and initiators are employed.

Mechanical methods such as crushing the magnesium pieces or rapid stirring can help expose a fresh, reactive metal surface. wikipedia.org Chemical activation is also widely used. Common activating agents include small amounts of iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org For instance, 1,2-dibromoethane's activation can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.org In some cases, a pre-formed Grignard reagent can be added to initiate the reaction. wikipedia.org Another technique involves using specially activated magnesium, such as Rieke magnesium, which is a highly reactive form of the metal. wikipedia.org

Industrial-Scale Synthesis and Process Optimization Studies

The inherent safety risks and scalability challenges of traditional batch-wise Grignard reagent synthesis have driven research into more efficient and safer industrial-scale production methods. aiche.org

Flow Chemistry Approaches for Grignard Reagent Formation

Continuous flow chemistry has emerged as a promising alternative to batch processing for the synthesis of Grignard reagents, including those on an industrial scale. aiche.orgacs.orgresearchgate.net This approach offers significant advantages in terms of safety, efficiency, and scalability. aiche.org In a typical flow setup, a solution of the organic halide is passed through a packed-bed reactor containing magnesium turnings. vapourtec.com This method allows for better control over the highly exothermic nature of the Grignard formation reaction and minimizes the risks associated with the pyrophoric nature of magnesium. aiche.orgvapourtec.com

Research has demonstrated the successful continuous synthesis of Grignard reagents using in-situ activated magnesium metal in both laboratory and pilot-scale reactors. acs.orgfraunhofer.de These systems can achieve high conversions of the halide and high yields of the Grignard reagent. acs.orgresearchgate.net The use of in-line analytical tools, such as infrared spectroscopy, allows for real-time monitoring and control of the process. aiche.orgacs.org

Optimization of Reaction Conditions for Scalability

Optimizing reaction conditions is crucial for the successful and economical large-scale synthesis of Grignard reagents. numberanalytics.com Key parameters that are often optimized include reaction temperature, solvent choice, and the concentration of the Grignard reagent. numberanalytics.comnumberanalytics.comnih.gov For instance, while diethyl ether is a common solvent, its low boiling point can be a limitation. nih.gov Alternative solvents with higher boiling points, such as toluene (B28343) or N,N-dimethylformamide (DMF), may be considered for reactions requiring higher temperatures, although their suitability depends on the specific Grignard reagent. numberanalytics.com

The concentration of the Grignard reagent is another factor that is carefully controlled to maximize yield and minimize side reactions. nih.gov Studies have shown that by optimizing parameters such as liquid throughput and concentration in continuous flow systems, full conversion of halides can be achieved. acs.orgfraunhofer.de A continuous production process can also improve the selectivity of the Grignard reagent and reduce the formation of undesired byproducts like the Wurtz coupling product. researchgate.net

Advancements in Grignard Reagent Formation Techniques

Beyond traditional methods and flow chemistry, research continues to explore novel techniques for Grignard reagent formation. One such advancement is the halogen-magnesium exchange reaction. This method involves the transfer of magnesium from a pre-existing Grignard reagent (like isopropylmagnesium chloride) to an organic halide. wikipedia.org This technique is particularly advantageous as it can tolerate a wider range of functional groups in the organic halide. wikipedia.org

Mechanistic Investigations of Decylmagnesium Bromide Reactions

Reaction Pathways and Transition State Analysis

The reactions of decylmagnesium bromide, like other Grignard reagents, can proceed through various pathways, including nucleophilic addition and substitution. The specific pathway is often dictated by the substrate and reaction conditions.

In reactions with carbonyl compounds, the generally accepted mechanism involves the nucleophilic attack of the carbanionic decyl group on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which, upon hydrolysis, yields the corresponding alcohol. For instance, the reaction with an ester can lead to the formation of a tertiary alcohol through a double addition, where the initial ketone formed is more reactive than the starting ester. acs.org

Role of Solvents and Aggregation Phenomena in Reaction Mechanisms

The solvent plays a multifaceted role in the reactions of this compound, influencing its solubility, reactivity, and the nature of the Grignard reagent itself. Ethereal solvents, such as diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF), are commonly employed. rug.nlcanada.ca These solvents are not inert bystanders; they coordinate to the magnesium center, stabilizing the Grignard reagent and influencing the Schlenk equilibrium.

The Schlenk equilibrium describes the distribution of the Grignard reagent in solution between the alkylmagnesium halide (RMgX), the dialkylmagnesium (R2Mg), and magnesium dihalide (MgX2). The position of this equilibrium is solvent-dependent and affects the nucleophilicity and reactivity of the organomagnesium species.

Furthermore, Grignard reagents, including this compound, are known to form aggregates in solution. researchgate.net These aggregates can range from dimers to more complex clusters. The degree of aggregation is influenced by the solvent, concentration, and temperature. The reactivity of these different aggregated species can vary, adding another layer of complexity to the reaction mechanism. For instance, it is often the monomeric form of the Grignard reagent that is the most reactive species in nucleophilic additions. The solvent can influence the equilibrium between these aggregated and monomeric forms.

Computational and Theoretical Studies of Reaction Energetics and Intermediates

Computational and theoretical studies have become indispensable tools for elucidating the intricate details of Grignard reaction mechanisms. Density Functional Theory (DFT) is a commonly used method to model reaction energetics and the structures of intermediates and transition states. unibo.it

These studies can provide valuable data on:

Reaction Energetics: Calculation of the activation energies for different potential reaction pathways allows for the prediction of the most favorable route. For example, computational studies have been used to compare the energy barriers for different pathways in reactions involving Grignard reagents, helping to rationalize the observed product distributions. unibo.it

Structure of Intermediates: The geometry and electronic structure of intermediates, such as the initial adduct formed between the Grignard reagent and a carbonyl compound, can be modeled. This provides insights into the bonding and charge distribution within these transient species.

While specific computational studies focusing exclusively on this compound are not prevalent in the search results, the methodologies are well-established and can be readily applied to understand its reactivity. For example, theoretical studies on related systems have shed light on the nature of the transition states in cross-coupling reactions. rug.nl

Studies on Chemoselectivity and Regioselectivity in Grignard Reactions

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. In the context of this compound, this is a critical consideration in the synthesis of complex molecules.

The chemoselectivity of Grignard reagents can be influenced by several factors:

Steric Hindrance: Less sterically hindered functional groups are generally more reactive towards Grignard reagents.

Electronic Effects: The electronic nature of the functional groups plays a crucial role. For instance, ketones are generally more reactive than esters towards Grignard reagents.

Use of Additives: The addition of certain salts, such as cerium(III) chloride, can enhance the chemoselectivity of Grignard additions to ketones in the presence of other reducible functional groups. acs.org

Regioselectivity deals with the preferential reaction at one site over another in a molecule with multiple potential reaction sites. A classic example is the reaction of Grignard reagents with α,β-unsaturated carbonyl compounds, which can lead to 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon).

The regioselectivity of this compound reactions can be controlled by:

The nature of the substrate.

The presence of catalysts: Copper catalysts are well-known to promote 1,4-conjugate addition of Grignard reagents. beilstein-journals.org

Reaction conditions: Temperature and solvent can also influence the regiochemical outcome.

Studies on similar systems have shown that the regioselectivity of vinyl Grignard reagents can be directed towards O-alkylation or C-alkylation depending on the substituents, with radical intermediates potentially involved in O-alkylation pathways. nih.gov In the context of polymer synthesis, the regioselectivity of Grignard metathesis polymerization is crucial for obtaining polymers with well-defined structures and properties. rug.nl

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The primary application of decylmagnesium bromide in organic synthesis lies in its ability to form carbon-carbon bonds. This is predominantly achieved through two major pathways: nucleophilic addition to carbonyl groups and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Addition Reactions with Carbonyl Compounds

As a strong nucleophile, the decyl group of this compound readily attacks the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon single bond and, after workup, an alcohol. The versatility of this reaction is demonstrated by its application to a range of carbonyl-containing substrates, including aldehydes, lactones, and ketones.

The reaction of this compound with aldehydes provides a direct route to secondary alcohols. A notable example is its addition to pyridine-2-carboxaldehyde. In this reaction, the nucleophilic decyl group attacks the carbonyl carbon of the aldehyde, which is activated by the electron-withdrawing nature of the pyridine ring. Following an aqueous workup, the resulting magnesium alkoxide is protonated to yield 1-(pyridin-2-yl)undecan-1-ol. This transformation is a key step in the synthesis of various substituted pyridine derivatives which are of interest in medicinal chemistry and materials science.

Detailed research findings on this specific reaction, including yields and reaction conditions, are not extensively documented in publicly available literature. However, based on analogous reactions with other Grignard reagents, the reaction is expected to proceed with high efficiency.

The addition of this compound to lactones, such as glycopyranolactones, offers a powerful method for the synthesis of C-glycosides. These compounds are important carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, rendering them more stable to enzymatic and acidic hydrolysis. The reaction proceeds via the nucleophilic attack of the decyl group on the lactone carbonyl. This is typically followed by one of two pathways depending on the reaction conditions and the nature of the protecting groups on the sugar moiety. The initial addition can lead to a hemiacetal intermediate which can be further reduced to a C-glycoside. Alternatively, in the presence of a Lewis acid, the reaction can proceed with ring-opening and subsequent cyclization to form the desired C-alkyl glycoside.

The nucleophilic addition of Grignard reagents to α-keto esters is a widely employed method for the synthesis of α-hydroxy esters, which are valuable intermediates in the preparation of various natural products and pharmaceuticals. The reaction of this compound with an α-keto ester, for instance, would involve the selective attack of the decyl nucleophile at the more electrophilic ketone carbonyl over the ester carbonyl. This chemoselectivity is a key feature of this transformation. The resulting tertiary α-hydroxy ester can then be further elaborated into more complex molecular structures.

Table 1: Illustrative Nucleophilic Addition of Grignard Reagents to α-Keto Esters

Grignard Reagentα-Keto Ester SubstrateProduct (α-Hydroxy Ester)Notes
Isopropenylmagnesium bromideAuxiliary modified α-ketoesterα-Hydroxyester intermediateUsed in the formal synthesis of (+)-camptothecin. organic-chemistry.org
General Grignard ReagentsDerivatives of oxalic estersα-Keto esters (can be over-addition)General method for α-keto ester synthesis, which can then react with another Grignard.
General Grignard ReagentsAlkyl α-oxo-1H-imidazole-1-acetatesα-Keto estersAffords corresponding α-keto esters in mild conditions.

The data in Table 1 is based on analogous reactions and general principles, as specific data for this compound was not found.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and Grignard reagents like this compound are key partners in many of these transformations. These reactions allow for the formation of carbon-carbon bonds between two different organic fragments, typically an organometallic reagent and an organic halide or pseudohalide.

This compound can be coupled with a variety of organic halides (alkyl, vinyl, or aryl halides) in the presence of a suitable transition metal catalyst, most commonly nickel, palladium, or iron. This methodology, often referred to as Kumada coupling when using nickel or palladium catalysts, provides a direct and efficient route to a wide range of hydrocarbons. Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally benign alternative.

The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Examples of Iron-Catalyzed Cross-Coupling of Grignard Reagents with Organic Halides

Grignard ReagentOrganic HalideCatalystProductYield
Phenylmagnesium bromideBromocyclohexane(PPN)[FeCl₄]Phenylcyclohexane26%
Phenylmagnesium bromideBromocyclohexaneFeCl₃Phenylcyclohexane90%
Phenylmagnesium bromideBromocyclohexaneFeCl₂Phenylcyclohexane93%
Phenylmagnesium bromideBromocyclohexaneFe(acac)₃Phenylcyclohexane94%

The data presented in Table 2 illustrates the efficacy of various iron catalysts in analogous cross-coupling reactions. Specific yield data for the cross-coupling of this compound with various organic halides would be dependent on the specific substrates and reaction conditions employed.

Ring-Opening Reactions

The high reactivity of this compound makes it an effective nucleophile for the ring-opening of strained cyclic compounds, a process driven by the release of ring strain.

This compound readily opens epoxide rings in a reaction that proceeds via an SN2 mechanism. masterorganicchemistry.com As a strong nucleophile, the decyl group attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.com This attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. The reaction typically shows high regioselectivity, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide ring. organicchemistrytutor.com An acidic workup is subsequently required to protonate the resulting alkoxide to yield the final alcohol product. organicchemistrytutor.com

This methodology is particularly relevant for fluorine-containing epoxides . The presence of electron-withdrawing fluorine atoms can enhance the electrophilicity of the epoxide carbons, potentially influencing the reaction's regioselectivity and rate. The SN2 pathway ensures a predictable chemo- and regioselective process, affording 2-substituted 3-hydroxyesters with a distinct anti-stereochemistry.

Substrate Reaction Type Key Features
Epoxides (including fluorine-containing)SN2 Ring-OpeningBackside attack, Inversion of stereochemistry, Attack at less substituted carbon

In carbohydrate chemistry, this compound can be employed to open anhydro bridges, which are intramolecular ether linkages. A key example is the reaction with 1,2-anhydro sugars, which are essentially epoxide functionalities fused to a pyranose ring. chimia.ch These structures are highly reactive due to the inherent strain of the fused oxirane ring. chimia.chrsc.org

The reaction of a Grignard reagent like this compound with a 1,2-anhydro sugar proceeds by nucleophilic attack at the anomeric carbon (C1). chimia.ch This attack opens the strained anhydro bridge, leading to the formation of a C-glycoside with a free hydroxyl group at the C2 position. This reaction is a powerful tool for creating carbon-carbon bonds at the anomeric center, providing access to a diverse range of modified carbohydrate structures. The stereoselectivity of such reactions can be influenced by the specific substrate and reaction conditions. chimia.ch

Alkylation Processes

This compound is a valuable reagent for forming new carbon-carbon bonds through alkylation. In these reactions, the nucleophilic decyl group displaces a leaving group on an electrophilic carbon substrate.

A representative example is the synthesis of 2-Methyldodecane . This can be achieved by reacting this compound with an isopropyl electrophile bearing a suitable leaving group, such as 2-bromopropane. The reaction proceeds via an SN2 mechanism, where the decyl anion attacks the secondary carbon of 2-bromopropane, displacing the bromide ion and forming 2-methyldodecane. This demonstrates the utility of this compound in constructing branched alkane frameworks.

Target Product Required Electrophile Reaction Type
2-Methyldodecane2-Bromopropane (or similar isopropyl halide)SN2 Alkylation

Stereoselective and Diastereoselective Transformations

The application of this compound in organic synthesis extends to transformations where the control of stereochemistry is crucial.

The ring-opening of a chiral, non-racemic epoxide with this compound is an excellent example of a stereospecific and diastereoselective reaction. chemistrysteps.com The reaction proceeds through a mandatory SN2 backside attack, which dictates that the nucleophilic decyl group and the resulting hydroxyl group will be in an anti configuration in the product. organicchemistrytutor.com If the epoxide contains a pre-existing stereocenter, the attack of the Grignard reagent will lead to the formation of a new stereocenter. Because the mechanism forces a specific trajectory of attack (at the less hindered carbon with inversion of configuration), one diastereomer is formed preferentially over the other. chemistrysteps.com

Metal-Catalyzed Reactions Involving this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts. Copper, palladium, and iron catalysts are commonly employed to facilitate a range of coupling and addition reactions.

Copper catalysts are widely used to mediate reactions involving Grignard reagents due to their ability to promote unique reactivity pathways. wikipedia.org this compound, in the presence of copper salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), can undergo efficient cross-coupling with unactivated secondary alkyl iodides. rsc.org These reactions often proceed via an SN2-type mechanism. rsc.org

Copper also catalyzes the 1,4-conjugate addition of this compound to α,β-unsaturated carbonyl compounds. This reaction, a Michael-type addition, is a powerful method for carbon-carbon bond formation. harvard.edumdpi.com The presence of a catalytic amount of a copper(I) salt dramatically accelerates the rate of conjugate addition over the competing 1,2-addition to the carbonyl group. harvard.edu The reactive species in these transformations is believed to be a Gilman-like organocuprate, formed in situ from the Grignard reagent and the copper catalyst. libretexts.org

Reaction TypeElectrophileCopper CatalystConditionsProduct TypeReference
Cross-CouplingSecondary Alkyl IodideCuI (1 mol%)1,3-Butadiene, THF, 0 °CAlkylated Alkane rsc.org
Allylic AlkylationAllylic CarbonateCuBr·SMe₂ (10 mol%)CH₂Cl₂, -70 °CFunctionalized Alkene nih.gov
Conjugate Additionα,β-Unsaturated KetoneCuI (catalytic)Etherβ-Alkylated Ketone harvard.edu

Palladium catalysts are renowned for their efficiency in forming carbon-carbon bonds through cross-coupling reactions. This compound can serve as the nucleophilic partner in palladium-catalyzed Kumada-type couplings, reacting with aryl, vinyl, or alkyl halides and triflates. nih.gov These reactions typically employ a palladium(0) species, often generated in situ, and a phosphine ligand to facilitate the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

This methodology allows for the synthesis of a wide array of compounds, including long-chain alkylated aromatic and vinylic systems. The choice of ligand is often crucial for achieving high yields and preventing side reactions such as β-hydride elimination, which can be a competing pathway when using alkyl Grignard reagents. nih.gov

ElectrophilePalladium CatalystLigandConditionsProduct TypeReference
Aryl HalidePd(OAc)₂Phosphine LigandToluene (B28343), BaseAlkyl-Aryl Compound uwindsor.ca
Monochlorosilane(DrewPhos)₂PdCl₂DrewPhosTHFAlkyl Silane nih.gov
Alkyl BromideL₂PdP(t-Bu)₂MeCy₂NH, THF, RTTerminal Olefin (via β-hydride elimination) nih.gov

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for cross-coupling reactions. bris.ac.uk Iron salts, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (Fe(acac)₃), can effectively catalyze the coupling of this compound with various electrophiles, including alkyl and aryl halides. nii.ac.jpasianpubs.orgnih.gov

These reactions are often rapid and high-yielding, even at low temperatures. asianpubs.org The addition of ligands or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the catalytic activity. asianpubs.org While the exact mechanism of iron-catalyzed cross-couplings is still a subject of investigation, it is believed to involve the formation of low-valent iron species and may proceed through radical or organometallic intermediates. nih.gov The functional group tolerance of Grignard reagents in these reactions can be a limitation compared to other organometallic partners. bris.ac.uk

ElectrophileIron CatalystAdditiveConditionsProduct TypeReference
Alkyl BromideFeCl₃ (5 mol%)TMEDATHF, -5 °CAlkylated Alkane asianpubs.org
Aryl Halide(PPN)[FeCl₄] (5 mol%)-CPME, RTAlkyl-Aryl Compound nii.ac.jp
Alkenyl HalideFe(acac)₃ (10 mol%)-THF, 25 °CAlkylated Alkene nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

This compound serves as a potent C(sp³)-nucleophile in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a variety of organic electrophiles. This methodology, often a variant of the Kumada-Tamao-Corriu coupling, provides a valuable tool for elongating carbon chains and synthesizing complex organic molecules. The utility of primary, long-chain alkyl Grignard reagents like this compound is, however, influenced by the specific catalytic system and reaction conditions employed.

The general catalytic cycle for the nickel-catalyzed cross-coupling of this compound (R-MgBr) with an organic halide (R'-X) typically involves a Ni(0)/Ni(II) cycle. The process is initiated by the oxidative addition of the organic electrophile to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with this compound, where the decyl group is transferred to the nickel center. The final step is reductive elimination from the resulting diorganonickel(II) complex, which yields the cross-coupled product (R-R') and regenerates the active Ni(0) catalyst.

A significant challenge in the cross-coupling of primary alkyl Grignard reagents that possess β-hydrogens, such as this compound, is the competing side reaction of β-hydride elimination from the alkyl-nickel intermediate. wikipedia.orgilpi.comchemeurope.com This process leads to the formation of an alkene (1-decene) and a nickel-hydride species, which can result in the formation of reduction byproducts rather than the desired cross-coupled product. The choice of nickel catalyst, and particularly the ancillary ligands, plays a crucial role in minimizing this side reaction and promoting efficient reductive elimination. chemeurope.com Ligands that are sterically bulky or possess specific electronic properties can stabilize the diorganonickel intermediate and facilitate the desired C-C bond formation over β-hydride elimination.

This compound can be coupled with a range of electrophiles under nickel catalysis. Aryl and vinyl halides (bromides and chlorides) are common coupling partners. nih.govorganic-chemistry.org Furthermore, organosulfur compounds and tosylates have also been demonstrated as effective electrophiles in nickel-catalyzed couplings with alkyl Grignard reagents. researchgate.netcore.ac.uk

The following interactive table summarizes representative nickel-catalyzed cross-coupling reactions with primary alkyl Grignard reagents, analogous to the reactivity of this compound.

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions with Primary Alkyl Grignard Reagents

Grignard Reagent Electrophile Nickel Catalyst Ligand Product Yield (%) Reference
n-Butylmagnesium chloride n-Decyl bromide NiCl₂ 1,3-Butadiene Tetradecane 92 researchgate.net
n-Butylmagnesium bromide Dodecyl phenyl sulfide NiCl₂ (Z)-1,2-Bis(diphenylphosphino)ethene Hexadecane 95 core.ac.uk
Ethylmagnesium bromide 4-Methoxy-chlorobenzene NiCl₂(dppe) dppe 4-Ethyl-anisole 98 organic-chemistry.org

Note: This table presents examples with analogous primary alkyl Grignard reagents to illustrate the potential applications of this compound in similar transformations.

This compound as a Reducing Agent in Organic Transformations

While this compound is primarily recognized as a nucleophilic alkylating agent, it can also function as a reducing agent in certain organic transformations. This reductive capability is most prominently observed in its reactions with sterically hindered carbonyl compounds. The mechanism of reduction by Grignard reagents can proceed via two main pathways: direct hydride transfer from the β-carbon of the Grignard reagent or nucleophilic addition followed by subsequent reactions.

In the context of this compound, which possesses β-hydrogens, the principal pathway for the reduction of carbonyl compounds is through a Meerwein-Ponndorf-Verley (MPV)-type reduction mechanism. This involves the transfer of a hydride ion from the β-carbon of the decyl group to the electrophilic carbonyl carbon via a six-membered cyclic transition state. This process results in the formation of a magnesium alkoxide of the reduced alcohol and 1-decene, the product of β-hydride elimination from the Grignard reagent. wikipedia.orgchemeurope.com

The competition between nucleophilic addition of the decyl group and reduction via hydride transfer is highly dependent on the steric environment of the carbonyl substrate. With unhindered or moderately hindered aldehydes and ketones, nucleophilic addition is the predominant pathway, leading to the formation of undecyl-substituted alcohols after hydrolytic workup. towson.eduyoutube.com However, as the steric bulk around the carbonyl group increases, the pathway of nucleophilic addition becomes sterically disfavored, and the reduction pathway via hydride transfer becomes more competitive. towson.edu

For instance, the reaction of this compound with a sterically unhindered ketone like 2-octanone would primarily yield the tertiary alcohol 8-methyl-8-undecanol. In contrast, its reaction with a highly hindered ketone such as di-tert-butyl ketone would likely result in a significant amount of the corresponding secondary alcohol, 2,2,4,4-tetramethyl-3-pentanol, alongside the formation of 1-decene.

The following interactive table illustrates the dual reactivity of this compound with carbonyl compounds of varying steric hindrance.

Table 2: Reactivity of this compound with Ketones

Substrate Major Product (via Nucleophilic Addition) Major Product (via Reduction) Predominant Pathway
Acetone 2-Methyl-2-undecanol Isopropanol Nucleophilic Addition
2-Octanone 8-Methyl-8-undecanol 2-Octanol Nucleophilic Addition
Di-tert-butyl ketone 2,2,4,4-Tetramethyl-3-undecanol 2,2,4,4-Tetramethyl-3-pentanol Reduction

Table 3: List of Chemical Compounds

Compound Name
1,1-Diphenyl-1-undecanol
1-Decene
1-Phenylhexane
2,2,4,4-Tetramethyl-3-pentanol
2,2,4,4-Tetramethyl-3-undecanol
2-Methyl-2-undecanol
2-Octanol
2-Octanone
4-Ethyl-anisole
4-Methoxy-chlorobenzene
8-Methyl-8-undecanol
Acetone
Benzophenone
This compound
Di-tert-butyl ketone
Diphenylmethanol
Dodecyl phenyl sulfide
Ethylmagnesium bromide
Hexadecane
Isopropanol
n-Butylmagnesium bromide
n-Butylmagnesium chloride
n-Decyl bromide
n-Hexylmagnesium bromide
Nickel(II) chloride
Phenyl tosylate

Interactions with Other Organometallic Species and Reagents

Combined Reagent Systems (e.g., with Organozinc, Organoindium, Organosilanes)

The formation of combined reagent systems allows for a modulation of the nucleophilicity and reactivity of the decyl group, enabling a broader range of chemical transformations.

Organozinc Reagents: The reaction of decylmagnesium bromide with zinc halides, such as zinc chloride (ZnCl₂), results in the formation of decylzinc species through transmetalation. This transformation is a common strategy to generate organozinc reagents, which are generally less reactive and more functional group tolerant than their Grignard counterparts. These decylzinc reagents can then be employed in various cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. The "softening" of the Grignard reagent with zinc salts can lead to improved yields in certain palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Organoindium Reagents: Similarly, this compound can be used to prepare organoindium reagents. An efficient one-pot procedure involves the direct preparation of triorganoindium reagents from organic halides by means of magnesium insertion in the presence of indium(III) chloride (InCl₃) and lithium chloride. nih.gov While specific studies detailing the use of this compound in this context are not prevalent, the general methodology suggests its applicability. Organoindium reagents are known for their utility in various organic transformations, including Barbier-type reactions, often conducted in aqueous media. nii.ac.jpnih.govrsc.org

Organosilanes: The interaction of this compound with organosilanes, particularly chlorosilanes, is fundamental to the formation of silicon-carbon bonds. gelest.com This reaction is a cornerstone in the synthesis of organosilicon compounds. The reactivity of the Grignard reagent with chlorosilanes allows for the introduction of the decyl group onto a silicon atom, a key step in the preparation of functionalized silanes that can serve as monomers for polymerization or as building blocks in more complex molecular architectures.

While the general principles of these combined reagent systems are well-established for Grignard reagents, detailed research findings and specific data tables for reactions involving this compound are not extensively documented in the readily available scientific literature. The following table summarizes the expected transformations based on the known chemistry of Grignard reagents.

Interacting SpeciesResulting Reagent TypePotential Applications
Zinc Halide (e.g., ZnCl₂)Decylzinc Halide/DidecylzincNegishi Coupling, other cross-coupling reactions
Indium Halide (e.g., InCl₃)Decylindium SpeciesBarbier-type reactions, cross-coupling
Organosilane (e.g., R₃SiCl)Decyl-substituted SilanePrecursors for silicones and polysilanes

Preparation of Polysilanes and Other Organometallic Polymers

This compound plays a crucial role as a synthetic precursor in the creation of organometallic polymers, most notably polysilanes. These polymers, characterized by a silicon backbone, exhibit unique electronic and photophysical properties.

The primary method for synthesizing polysilanes using Grignard reagents is a Wurtz-type coupling reaction. patsnap.com In this process, a dichlorosilane, often substituted with other organic groups (R₂SiCl₂), is treated with an excess of the Grignard reagent. The this compound acts as both a reducing agent and a source of the decyl nucleophile.

The reaction mechanism is thought to involve the formation of silyl (B83357) Grignard intermediates or silyl anions, which then polymerize. The decyl groups are incorporated as substituents on the silicon backbone of the resulting polysilane. The properties of the final polymer, such as its solubility, molecular weight, and electronic characteristics, are influenced by the nature of the organic substituents on the silicon atoms.

While the synthesis of poly(dialkylsilane)s with various alkyl side chains has been reported, specific studies focusing on decyl-substituted polysilanes prepared via the Grignard route with this compound are not extensively detailed in the literature. The general reaction scheme is as follows:

n R₂SiCl₂ + 2n CH₃(CH₂)₉MgBr → [-(R)₂Si-]n + 2n MgBrCl

The synthesis of other organometallic polymers using this compound as an initiator or a monomer precursor is also conceivable. For instance, it could potentially initiate the ring-opening polymerization of strained cyclic organometallic compounds. researchgate.netorgsyn.orgresearchgate.net However, specific examples and detailed research findings in this area are scarce.

Material Science and Surface Chemistry Applications

Surface Functionalization of Carbon-Based Materials

The functionalization of carbon-based materials, such as graphene, carbon nanotubes, and fullerenes, is a critical area of research for enhancing their properties and expanding their applications in electronics, composites, and biomedical devices. This process involves the attachment of specific molecules or functional groups to the carbon lattice. While Grignard reagents are a well-established class of organometallic compounds used for forming carbon-carbon bonds, specific research detailing the use of decylmagnesium bromide for the surface functionalization of common carbon-based materials is not extensively documented in readily available scientific literature. General functionalization strategies for these materials often involve techniques like oxidation, amidation, and cycloaddition reactions to introduce various functionalities.

Derivatization of Porous Silicon Substrates

Porous silicon (pSi) is a material with a high surface area and visible photoluminescence at room temperature, making it a promising candidate for applications in sensing and optoelectronics. The chemical stability of pSi can be enhanced, and its surface properties can be tailored through derivatization.

This compound has been demonstrated as an effective reagent for the derivatization of porous silicon surfaces. This reaction results in the formation of a silicon-carbon bond, leading to a decyl-functionalized surface. This surface modification has been shown to significantly impact the material's properties.

Research findings indicate that the derivatization of porous silicon with this compound leads to changes in its photoluminescent and infrared spectral properties. acs.org The supporting information from a study published in the Journal of the American Chemical Society details the experimental evidence for this modification, including diffuse reflectance IR spectra and photoluminescent spectra of porous silicon before and after treatment with this compound. acs.org

The following table summarizes the observed changes in the properties of porous silicon upon derivatization with this compound, as inferred from spectroscopic data mentioned in the literature. acs.org

PropertyBefore DerivatizationAfter Derivatization with this compound
Surface Chemistry Hydrogen-terminated silicon surfaceDecyl-functionalized silicon surface
Infrared Spectrum Characteristic Si-H vibrational modesAppearance of C-H stretching and bending modes from the decyl group; reduction in Si-H modes
Photoluminescence Visible photoluminescenceAltered photoluminescence intensity and/or peak wavelength

This table is based on the types of data presented in the supporting information of the cited research and represents the expected changes upon successful derivatization.

The successful derivatization provides a pathway to passivate the porous silicon surface, potentially improving its stability in various environments and allowing for further chemical modifications by leveraging the properties of the attached alkyl chains.

Emerging Research Frontiers

Development of Novel Reagents and Derivatives based on Decylmagnesium Bromide

The reactivity of the carbon-magnesium bond in this compound serves as a foundation for the development of novel reagents and derivatives with unique synthetic capabilities. Research in this area is focused on expanding the reaction scope of this Grignard reagent, particularly in the realm of metal-catalyzed cross-coupling reactions.

One significant area of exploration is the use of this compound in iron-catalyzed cross-coupling reactions. These reactions offer a more cost-effective and environmentally friendly alternative to traditional palladium or nickel catalysts. iupac.orgnih.gov The coupling of alkyl halides with Grignard reagents, a reaction known as the Kumada-Corriu-Tamao coupling, can be efficiently catalyzed by iron salts. wikipedia.orgorganic-chemistry.org In this context, this compound can act as the nucleophilic partner, reacting with a variety of organic halides to introduce the decyl group. The general scheme for such a reaction involves the reaction of an organic halide (R-X) with this compound in the presence of an iron catalyst to yield the corresponding decyl-substituted product.

The development of novel derivatives also extends to the formation of functionalized decyl compounds. By reacting this compound with various electrophiles, a wide array of derivatives can be synthesized. For instance, reaction with carbon dioxide followed by an acidic workup yields undecanoic acid. Reaction with formaldehyde (B43269) produces 1-undecanol, and reaction with sulfur dioxide followed by hydrolysis gives decanesulfinic acid. These derivatives serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

CatalystElectrophile (R-X)Coupling ProductPotential Application
Iron(III) chlorideAryl halideDecyl-substituted areneSynthesis of liquid crystals, organic electronics
Iron(II) acetylacetonateVinyl halideDecyl-substituted alkenePrecursors for polymers and specialty chemicals
Palladium(II) complexesAcid chlorideDecyl ketoneIntermediates in fine chemical synthesis
Nickel(II) complexesAlkenyl phosphateDecyl-substituted alkeneSynthesis of complex organic molecules
Table 1: Potential Cross-Coupling Reactions Involving this compound.

Green Chemistry Approaches to this compound Utilization

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. researchgate.net Research into the utilization of this compound is actively exploring more sustainable methodologies, focusing on solvent replacement and innovative reaction technologies.

A significant advancement in making Grignard reactions greener is the use of alternative, more environmentally benign solvents. sigmaaldrich.com Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), have safety and environmental concerns. Researchers have identified more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have better environmental profiles. sigmaaldrich.comusc.edu These solvents have been shown to be effective for Grignard reactions, offering comparable or even improved performance in some cases. gordon.edu

Another key green chemistry approach is the adoption of continuous flow technology for the synthesis and utilization of Grignard reagents. aiche.orgresearchgate.netvapourtec.com Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat transfer, and greater control over reaction parameters. The in-situ generation of this compound in a flow system minimizes the risks associated with handling and storing this pyrophoric reagent. vapourtec.com This technology allows for a more efficient and safer process, reducing waste and energy consumption. gordon.edu

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another emerging green technique applicable to Grignard reactions. chemrxiv.org The Barbier reaction, a one-pot synthesis that generates the Grignard reagent in the presence of the electrophile, can be effectively performed using ball milling. chemrxiv.org This solvent-free approach significantly reduces the environmental impact of the synthesis.

Green Chemistry ApproachDescriptionAdvantages
Sustainable SolventsReplacement of traditional ethers with bio-derived solvents like 2-MeTHF and CPME. sigmaaldrich.comReduced environmental impact, derived from renewable resources, improved safety profile. usc.edugordon.edu
Continuous Flow ChemistryIn-situ generation and reaction of this compound in a continuous flow reactor. aiche.orgvapourtec.comEnhanced safety, better process control, reduced waste, and increased efficiency. researchgate.net
Mechanochemistry (Barbier Reaction)Solvent-free or low-solvent reaction in a ball mill. chemrxiv.orgSignificant reduction in solvent waste, simplified workup, and potentially faster reaction times. chemrxiv.org
Table 2: Green Chemistry Approaches for this compound Utilization.

Integration into Complex Total Synthesis Strategies (e.g., Natural Product Synthesis)

The introduction of long alkyl chains is a common requirement in the total synthesis of many complex natural products, particularly those of marine origin which often possess unique lipidic or polyketide structures. mdpi.com this compound, as a readily available source of a C10 chain, is a valuable reagent in this context, although its specific use in published total syntheses is not yet widespread. However, its potential is significant in the synthesis of molecules where a decyl moiety is a key structural feature.

One class of natural products where this compound could be strategically employed is the amphidinolide family of macrolides. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgbohrium.com These marine natural products exhibit potent cytotoxic activities and often contain long alkyl side chains. For example, in a hypothetical synthetic route towards an analogue of Amphidinolide N, which possesses a C11 side chain, this compound could be used to introduce the bulk of this chain in a key carbon-carbon bond-forming step. This could involve the 1,2-addition of this compound to a suitable aldehyde precursor, establishing a secondary alcohol that can be further elaborated to complete the side chain.

Similarly, the synthesis of clavosolides, another class of marine macrolides, could potentially benefit from the use of this compound. researchgate.net The core structure of these molecules often features extended carbon chains. A convergent synthetic strategy could involve the preparation of a key fragment bearing a decyl group, which is then coupled with other fragments to construct the macrolide ring. The decyl group could be installed early in the synthesis via the reaction of this compound with an appropriate electrophilic starting material.

The application of this compound in the synthesis of marine lipids and their derivatives is another promising area. mdpi.com Many marine organisms produce unique lipids with long-chain fatty acid components. This compound can serve as a building block in the synthesis of these complex lipids, enabling detailed studies of their biological functions.

While documented examples are still emerging, the potential for integrating this compound into the total synthesis of complex natural products is clear. Its ability to efficiently introduce a ten-carbon unit makes it a powerful tool for synthetic chemists tackling the challenges of constructing intricate molecular architectures.

Q & A

Q. What are the critical safety protocols for handling decylmagnesium bromide in laboratory settings?

this compound, as a Grignard reagent, requires stringent safety measures. Key protocols include:

  • Ventilation and ignition control : Use fume hoods to prevent vapor accumulation. Avoid sparks, flames, or static discharge near the reagent .
  • Personal protective equipment (PPE) : Wear flame-resistant, anti-static lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., N100/P3 masks) may be necessary in poorly ventilated areas .
  • Storage : Keep in dry, cool conditions (4°C) under inert gas (e.g., argon) to prevent moisture contact, which triggers violent reactions .

Q. How can this compound be synthesized and characterized for purity?

  • Synthesis : Prepare via standard Grignard reaction: React 1-bromodecane with magnesium turnings in anhydrous diethyl ether or THF under inert atmosphere. Monitor exothermic reaction to avoid overheating .
  • Characterization : Use quantitative titration (e.g., Gilman test) to assess active magnesium content. Confirm purity via NMR (e.g., absence of proton signals at δ 1.0–1.5 ppm for unreacted alkane) and GC-MS to detect residual solvents or byproducts .

Advanced Research Questions

Q. How do solvent choices influence the reactivity and product distribution of this compound in Grignard-Wurtz couplings?

Solvent polarity significantly impacts reaction pathways (Table I, ):

SolventTemperature (°C)1-Decene Yield (%)Decane Yield (%)Major Product
Hexane70–757.519.46-Methyl-6-phenylhexadecane
Ethyl ether35–4020.825.1Alkybenzenes (via radical intermediates)
THF60–8028.930.6Reduced benzylic chlorides

Nonpolar solvents (hexane) favor cross-coupling, while polar solvents (THF) promote single-electron transfer mechanisms, increasing reduction byproducts. Optimize solvent choice based on target product .

Q. What strategies minimize side reactions (e.g., benzylic chloride reduction) during this compound-mediated alkylations?

  • Radical pathway suppression : Use nonpolar solvents (hexane) and lower temperatures (<50°C) to reduce single-electron transfer events .
  • Additives : Introduce catalytic Cu(I) salts to shift mechanisms toward nucleophilic substitution, suppressing disproportionation .
  • Substrate design : Avoid α,α-dialkylbenzyl halides, which are prone to reduction. Carbonation of reaction mixtures can confirm functional exchange absence .

Q. How is this compound applied in stereoselective synthesis of 11β-alkylsteroids?

In steroid functionalization (e.g., 11β-decyl-17β-hydroxy-4,9-estradien-3-one):

  • Stereochemical control : React this compound with a Δ⁹-19-nortestosterone derivative at –78°C to favor axial attack, achieving >70% diastereomeric excess .
  • Characterization : Confirm regiochemistry via 13C^{13}\text{C} NMR (e.g., δ 73.6 ppm for hydroxyl-bearing carbon) and HRMS (e.g., m/z 413.3420 [M+H]⁺) .

Methodological and Analytical Considerations

Q. What analytical techniques are critical for resolving complex reaction mixtures involving this compound?

  • Chromatography : Use preparative GC or HPLC with C18 columns to isolate alkybenzenes and reduction byproducts .
  • Spectroscopy : Employ 1H^{1}\text{H}-1H^{1}\text{H} COSY NMR to differentiate coupled products (e.g., 6-methyl-6-phenylhexadecane vs. decane) .
  • Mechanistic probes : Conduct radical trapping experiments (e.g., TEMPO addition) to confirm/disprove radical intermediates in polar solvents .

Q. How can computational modeling aid in predicting this compound reaction outcomes?

  • DFT calculations : Model transition states for nucleophilic vs. radical pathways. For example, calculate activation energies for benzylic chloride reduction in THF vs. hexane .
  • Solvent parameterization : Use COSMO-RS to predict solvent effects on reagent solubility and reactivity .

Contradictions and Limitations in Current Data

  • reports higher yields in THF but increased side products, while ether balances both. Researchers must prioritize product selectivity vs. yield.
  • Safety protocols in –3 are generalized for Grignard reagents; specific this compound hazards (e.g., gas emission upon hydrolysis) require further empirical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.